5-bromo-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring, a benzoxazole moiety, and multiple halogen substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Moiety: This can be achieved by cyclization of an appropriate precursor, such as 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Coupling Reactions: The final coupling of the benzoxazole derivative with the furan-2-carboxamide can be facilitated by using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its complex structure and functional groups.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various coupling reactions.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzoxazole moiety can bind to DNA or proteins, affecting their biological activity. The halogen atoms may enhance the compound’s ability to penetrate cell membranes or increase its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-furancarboxylic acid: Shares the furan ring and bromine substitution but lacks the benzoxazole moiety.
4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline: Contains the benzoxazole moiety and chlorine substitutions but lacks the furan ring.
Uniqueness
5-bromo-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to the combination of its structural features, including the furan ring, benzoxazole moiety, and multiple halogen substitutions. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
5-bromo-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9BrCl2N2O3/c19-15-6-5-14(25-15)17(24)22-11-3-1-9(2-4-11)18-23-13-8-10(20)7-12(21)16(13)26-18/h1-8H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAWPAMSMHPLNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)NC(=O)C4=CC=C(O4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9BrCl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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